molecular formula C19H22ClN3O2 B4855107 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4855107
M. Wt: 359.8 g/mol
InChI Key: JPFBTLCQURGWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone is a complex organic compound that features a combination of chlorinated phenoxy and pyridyl piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be achieved through the chlorination of 5-methylphenol.

    Formation of 2-chloro-5-methylphenoxyacetic acid: This involves the reaction of 2-chloro-5-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-chloro-5-methylphenoxyacetyl chloride: This step involves the conversion of 2-chloro-5-methylphenoxyacetic acid to its corresponding acyl chloride using thionyl chloride.

    Formation of the final product: The acyl chloride is then reacted with 4-(2-pyridyl)piperazine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenoxyacetic acid
  • 4-(2-Pyridyl)piperazine
  • 2-Chloro-5-methylphenol

Uniqueness

2-(2-Chloro-5-methylphenoxy)-1-[4-(2-pyridyl)piperazino]-1-propanone is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-6-7-16(20)17(13-14)25-15(2)19(24)23-11-9-22(10-12-23)18-5-3-4-8-21-18/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFBTLCQURGWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.